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Compound of Interest

Compound Name:
N-(Pyridin-3-

yl)hydrazinecarbothioamide

Cat. No.: B1271105 Get Quote

Researchers and drug development professionals are increasingly interested in N-(Pyridin-3-
yl)hydrazinecarbothioamide and its derivatives due to their wide range of biological activities.

This guide provides a comparative overview of the efficacy of these compounds, supported by

experimental data from recent studies. The information is presented to facilitate objective

comparison and aid in the development of new therapeutic agents.

Anticancer Activity
Derivatives of hydrazinecarbothioamide have demonstrated significant potential as anticancer

agents. The following table summarizes the in vitro cytotoxic activity of various derivatives

against different cancer cell lines.

Table 1: Anticancer Activity of N-(Pyridin-yl)hydrazinecarbothioamide Derivatives
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Compound/Derivati
ve

Cancer Cell Line(s)
Activity Metric
(IC50/GI50 in µM)

Reference

N-phenyl-2-(pyridin-2-

ylmethylidene)hydrazi

necarbothioamide

HeLa, RD, BxPC-3 1–100 [1]

N-(2-

Methoxyphenyl)-2-

(pyridin-2-

ylmethylidene)hydrazi

necarbothioamide

Multiple 0.1–100 [1]

N-(3-

Methoxyphenyl)-2-

(pyridin-2-

ylmethylidene)hydrazi

necarbothioamide

Multiple 0.1–0.2 [1]

N-(4-

Methoxyphenyl)-2-

(pyridin-2-

ylmethylidene)hydrazi

necarbothioamide

Multiple 0.5–100 [1]

N-(3-

Methoxyphenyl)-2-[1-

(pyridin-2-

yl)ethylidene]hydrazin

ecarbothioamide

Multiple 0.1–11 [1]

N-(3-

Methoxyphenyl)-2-

[phenyl(pyridin-2-

yl)methylidene]hydrazi

necarbothioamide

Multiple 0.5–100 [1]

Pyridine

Thiosemicarbazone

(PTSC) Derivative 3w

UO-31 (Renal) GI50: 0.57 [2]
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PTSC Derivatives 3g,

3h, 3w

IGROV1 (Ovarian),

HCC-2998 (Colon),

MALME-3M

(Melanoma)

GI50: 2.00–4.89 [2]

2-(3-((4-(pyridin-4-

yl)pyrimidin-2-

yl)amino)benzoyl)-N-

butylhydrazine-1-

carbothioamide (6A)

HepG2, A549 IC50: < 10 [3]

N-(3-chlorophenyl)-2-

((8-methyl-2-

(piperidin-1-

yl)quinolin-3-

yl)methylene)hydrazin

ecarbothioamide

HepG2
IC50: 9.68 (AChE),

11.59 (BChE)
[4]

Experimental Protocols: Anticancer Activity Assays

Cell Proliferation Assay (MTT Assay):

Cancer cells are seeded in 96-well plates and incubated for 24 hours.

The cells are then treated with various concentrations of the test compounds and

incubated for another 48-72 hours.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to

each well and incubated for 4 hours to allow the formation of formazan crystals by viable

cells.

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate

reader.

The IC50 (half-maximal inhibitory concentration) or GI50 (50% growth inhibition) values

are calculated from the dose-response curves.[2][3]
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The general workflow for evaluating the anticancer activity of these derivatives can be

visualized as follows:
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Caption: Workflow for Synthesis and Anticancer Evaluation.
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Antimicrobial Activity
Several N-(Pyridin-3-yl)hydrazinecarbothioamide derivatives have also been investigated for

their antimicrobial properties against a range of bacterial and fungal pathogens.

Table 2: Antimicrobial Activity of Hydrazinecarbothioamide Derivatives

Compound/Derivati
ve

Microbial Strain(s)
Activity Metric (MIC
in µM or % GI)

Reference

PTSC Derivative 3q
Acinetobacter

baumannii

97.63% GI at 32

µg/mL
[2]

PTSC Derivative 3x Candida albicans
95.77% GI at 32

µg/mL
[2]

PTSC Derivative 3k Candida albicans
77.67% GI at 32

µg/mL
[2]

PTSC Derivative 3o Candida albicans
53.24% GI at 32

µg/mL
[2]

Hydrazinecarbothioam

ide 5g (n-propyl

substituted)

Pseudomonas

aeruginosa
MIC: < 0.78 [5][6]

Hydrazinecarbothioam

ide 5e (4-bromophenyl

substituted)

Staphylococcus

aureus
MIC: 12.5 [5][6]

Experimental Protocols: Antimicrobial Susceptibility Testing

Broth Microdilution Method (for MIC determination):

A two-fold serial dilution of the test compounds is prepared in a 96-well microtiter plate

with a suitable broth medium.

A standardized inoculum of the microbial strain is added to each well.
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The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for

fungi) for 18-24 hours.

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of

the compound that visibly inhibits microbial growth.[5][6]

The logical flow from compound synthesis to the determination of antimicrobial efficacy is

depicted below:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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